molecular formula C20H14FNO3 B5046454 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B5046454
M. Wt: 335.3 g/mol
InChI Key: PBJNPDMPIRXSCI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a chemical compound with the molecular formula C20H14FNO3 It is known for its unique structure, which includes a fluorine atom, a methoxy group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide and a base.

    Fluorination: The fluorine atom is introduced through a fluorination reaction, often using reagents like N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and an acid chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy and amine derivatives.

    Substitution: Various substituted benzamides and dibenzofuran derivatives.

Scientific Research Applications

4-Fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

4-Fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can be compared with other similar compounds, such as:

    4-Fluorobenzamide: Lacks the dibenzofuran moiety, resulting in different chemical properties and reactivity.

    N-(2-Methoxydibenzo[b,d]furan-3-yl)benzamide: Lacks the fluorine atom, leading to differences in biological activity and chemical stability.

    4-Fluoro-N-(2-hydroxydibenzo[b,d]furan-3-yl)benzamide: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO3/c1-24-19-10-15-14-4-2-3-5-17(14)25-18(15)11-16(19)22-20(23)12-6-8-13(21)9-7-12/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNPDMPIRXSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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